Phenethylzinc bromide

Organometallic Chemistry Negishi Coupling Reductive Dicarbofunctionalization

Select Phenethylzinc bromide 0.5M in THF for reliable C(sp²)–C(sp³) Negishi coupling. Its moderate reactivity ensures broad functional‑group tolerance (esters, nitriles), minimizing protecting‑group steps. Ideal for introducing the phenethyl moiety into thienopyrimidines and alkene dicarbofunctionalization. Differentiate from Grignards and other alkylzincs for higher chemoselectivity and streamlined routes.

Molecular Formula C8H9BrZn
Molecular Weight 250.4 g/mol
CAS No. 308796-14-7
Cat. No. B1588191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethylzinc bromide
CAS308796-14-7
Molecular FormulaC8H9BrZn
Molecular Weight250.4 g/mol
Structural Identifiers
SMILES[CH2-]CC1=CC=CC=C1.[Zn+]Br
InChIInChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1
InChIKeyYHVLYRZWQLDARE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenethylzinc Bromide (CAS 308796-14-7) – A Versatile Organozinc Reagent for Negishi Cross‑Coupling


Phenethylzinc bromide (CAS 308796‑14‑7) is an organozinc reagent supplied as a 0.5 M solution in tetrahydrofuran. It is primarily employed as a nucleophile in transition‑metal‑catalyzed Negishi cross‑coupling reactions to construct C(sp²)–C(sp³) bonds between aryl/heteroaryl halides or triflates and the phenethyl moiety . Its inherent lower reactivity relative to Grignard reagents permits broader functional‑group tolerance, reducing the need for protecting‑group strategies in multi‑step syntheses [1].

Why Generic Substitution Fails – The Critical Role of the Phenethyl Group in Phenethylzinc Bromide


Direct substitution of phenethylzinc bromide with other alkylzinc bromides or with more reactive organometallics is not permissible without altering reaction outcomes. In nickel‑catalyzed reductive dicarbofunctionalization, the choice of alkylzinc reductant governs both yield and side‑product formation; phenethylzinc bromide affords a moderate 58% yield, whereas the branched 1‑ethylpropylzinc bromide gives 79%, and diethylzinc bromide yields <1% under identical conditions [1]. Furthermore, switching to a Grignard reagent such as phenethylmagnesium bromide would sacrifice the enhanced functional‑group compatibility characteristic of organozinc reagents, jeopardizing the integrity of substrates bearing ester, cyano, or nitro moieties [2].

Quantitative Differentiation of Phenethylzinc Bromide – Direct Evidence from Primary Literature


Yield Comparison in Ni‑Catalyzed Reductive 1,3‑Dialkenylation

In a direct head‑to‑head comparison, phenethylzinc bromide (58% yield) shows intermediate performance among alkylzinc bromides as a reductant in Ni‑catalyzed 1,3‑dialkenylation of γ,δ‑alkenyl α‑cyano esters [1]. The standard conditions using 1‑ethylpropylzinc bromide gave 79%, while diethylzinc bromide was completely ineffective (<1%). This data enables users to select phenethylzinc bromide when a balance between reactivity and side‑product suppression is desired.

Organometallic Chemistry Negishi Coupling Reductive Dicarbofunctionalization

Physical Properties – Density and Boiling Point as Quality Control Metrics

Phenethylzinc bromide (0.5 M in THF) exhibits a density of 0.965 g/mL at 25 °C and a boiling point of 65 °C . These values serve as critical identity and purity indicators during procurement and handling. In contrast, the corresponding Grignard reagent, phenethylmagnesium bromide (also 0.5 M in THF), typically has a higher density (~0.98 g/mL) and a lower boiling point (~60 °C) , reflecting the distinct nature of the organometallic species.

Physical Chemistry Reagent Characterization Analytical Chemistry

Functional‑Group Tolerance – Organozinc vs. Grignard Reagents

Organozinc reagents, including phenethylzinc bromide, exhibit superior functional‑group tolerance compared to Grignard reagents. Reviews highlight that ester, keto, cyano, and nitro groups remain unaffected in the presence of organozinc nucleophiles, eliminating the need for protecting groups in many synthetic sequences [1]. In contrast, Grignard reagents such as phenethylmagnesium bromide readily react with these functionalities, leading to undesired side reactions and lower overall yields [2].

Organic Synthesis Protecting‑Group‑Free Chemistry Chemoselectivity

Reagent Stability – Storage Recommendations and Air Sensitivity

Phenethylzinc bromide is supplied as a 0.5 M solution in THF and is sensitive to air and moisture, requiring storage under an inert atmosphere . Manufacturers recommend storage at 2–8 °C to maintain potency . In contrast, the solid Grignard reagent phenethylmagnesium bromide is even more moisture‑sensitive and often requires fresh preparation or titration before use .

Reagent Handling Storage Conditions Safety

High‑Impact Applications of Phenethylzinc Bromide – Where This Reagent Delivers Value


Negishi Cross‑Coupling to Install Phenethyl Groups

Phenethylzinc bromide is the reagent of choice for introducing the 2‑phenylethyl moiety into aromatic and heteroaromatic scaffolds via palladium‑ or nickel‑catalyzed Negishi coupling . This transformation is widely employed in medicinal chemistry to modulate lipophilicity and target engagement. The moderate reactivity of the organozinc species ensures high chemoselectivity, even in the presence of sensitive functional groups such as esters and nitriles [1].

Synthesis of Benzyl‑Substituted Thienopyrimidines

Phenethylzinc bromide has been specifically utilized to prepare benzyl‑substituted thienopyrimidine derivatives . Thienopyrimidines are privileged scaffolds in kinase inhibitor development. The ability to directly couple the phenethyl group without protecting‑group manipulation streamlines the synthesis of focused compound libraries for structure‑activity relationship studies.

Reductive Dicarbofunctionalization of Alkenes

In nickel‑catalyzed reductive alkene dicarbofunctionalization, phenethylzinc bromide serves as both a carbon source and a reductant [2]. Although not the highest‑yielding alkylzinc in this specific system, its performance (58% yield) is sufficient for many exploratory studies and offers a convenient, commercially available alternative to custom‑prepared alkylzinc reagents. This application highlights its utility in constructing complex carbon frameworks from simple alkenes.

Protecting‑Group‑Free Synthesis of Complex Natural Products

The enhanced functional‑group tolerance of organozinc reagents like phenethylzinc bromide enables late‑stage functionalization of advanced intermediates without the need for protecting‑group installation and removal [1]. This capability is particularly valuable in total synthesis, where each additional step incurs yield losses and increases purification burden. Industrial process chemists favor such reagents to shorten synthetic routes and improve overall process mass intensity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenethylzinc bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.